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Compound of Interest

Compound Name: 1-(2-Aminophenyl)propan-1-one

Cat. No.: B073937 Get Quote

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of

starting materials is paramount to the successful construction of complex molecular

architectures. 1-(2-Aminophenyl)propan-1-one (also known as o-aminopropiophenone)

emerges as a particularly valuable building block due to the unique ortho-positioning of its two

key functional groups: an aromatic amine and a propionyl ketone.[1][2] This arrangement

facilitates a profile of reactivity dominated by intramolecular interactions, making it a powerful

precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in

pharmacologically active molecules.[1]

This guide provides an in-depth analysis of the reactivity of 1-(2-aminophenyl)propan-1-one,

moving beyond a simple catalog of reactions to explain the underlying chemical principles that

govern its transformations. We will explore the distinct reactivity of each functional group and,

more importantly, the synergistic reactions that leverage their proximity to construct complex

ring systems. This document is intended for researchers, scientists, and drug development

professionals seeking to harness the synthetic potential of this versatile intermediate.

Physicochemical & Spectroscopic Profile
A molecule's physical and spectroscopic properties are foundational to its handling,

characterization, and reactivity. The key data for 1-(2-aminophenyl)propan-1-one are

summarized below.
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Property Value Source

CAS Number 1196-28-7 [1][3][4]

Molecular Formula C₉H₁₁NO [1][3][4]

Molecular Weight 149.19 g/mol [1][3][4]

IUPAC Name
1-(2-aminophenyl)propan-1-

one
[4]

Boiling Point 266.9°C at 760 mmHg [3]

Flash Point 115.2°C [3]

Density 1.067 g/cm³ [3]

Spectroscopic Characterization: Structural confirmation relies heavily on spectroscopic

methods. In the ¹H NMR spectrum, the aromatic protons typically appear in the downfield

region (approx. 6.5-8.0 ppm).[1] The distinct signals for the ethyl group protons (a quartet and a

triplet) and the exchangeable amine protons provide unambiguous structural verification. ¹³C

NMR spectroscopy further confirms the carbon skeleton, with characteristic shifts for the

carbonyl carbon and the aromatic carbons. Two-dimensional NMR techniques like COSY and

HSQC can be employed to definitively assign proton and carbon signals.[1]

Synthesis of the Core Scaffold
The efficient synthesis of 1-(2-aminophenyl)propan-1-one is a critical first step for its

utilization. Several reliable methods have been established, primarily focused on forming the C-

C bond of the ketone or revealing the amine functionality.
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Figure 1: Key synthetic routes to 1-(2-aminophenyl)propan-1-one.

Grignard Reagent Pathway: A highly efficient route involves the reaction of 2-

aminobenzonitrile with an ethyl Grignard reagent, such as ethylmagnesium bromide. The

reaction is followed by acidic hydrolysis to yield the final product.[1] This method is valued for

its directness in constructing the propionyl side chain.

Reduction of a Nitro Precursor: The synthesis can also be achieved by reducing the nitro

group of 1-(2-nitrophenyl)propan-1-one.[1] This is a common strategy in multi-step syntheses

where the nitro group serves as a directing group or a masked amine. Standard reduction

conditions, such as tin in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C), are typically

employed.[5]

Friedel-Crafts Acylation: Direct Friedel-Crafts acylation of aniline is often problematic due to

the Lewis acid catalyst coordinating with the basic amino group, deactivating the ring. A more
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controlled approach involves using a protected aniline (e.g., an anilide), performing the

acylation, and subsequently removing the protecting group to reveal the amine.

The Core Reactivity Profile: A Tale of Two Functional
Groups
The reactivity of 1-(2-aminophenyl)propan-1-one is dictated by the interplay between its

nucleophilic amino group and its electrophilic carbonyl carbon. While each group can react

independently, its true synthetic power lies in reactions that involve both.

Independent Group Reactivity

Carbonyl Reactions Amino Reactions
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Figure 2: Independent reactivity pathways of the carbonyl and amino groups.

Reactions Involving the Carbonyl Group
The propionyl group's carbonyl carbon is an electrophilic center, susceptible to attack by

nucleophiles.

Reductive Transformations: The ketone can be readily reduced to the corresponding

secondary alcohol, 1-(2-aminophenyl)propan-1-ol.[1] This is typically achieved with mild

reducing agents like sodium borohydride (NaBH₄) to avoid affecting other parts of the
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molecule. More powerful reagents like lithium aluminum hydride (LiAlH₄) or catalytic

hydrogenation can also be used.[1]

Condensation Reactions: The carbonyl group undergoes condensation with primary amines

to form imines (Schiff bases).[1] This reaction is often the initial step in intramolecular

cyclization pathways, such as the Friedländer synthesis.[6]

Reactions Involving the Amino Group
The amino group is a nucleophilic center, though its reactivity is somewhat attenuated by the

electron-withdrawing effect of the ortho-acyl group.[2]

N-Alkylation and N-Acylation: The amino group can be alkylated or acylated. However, the

proximity of the bulky propionyl group can introduce steric hindrance, potentially leading to

slower reaction rates compared to an unhindered aniline.[2]

Nucleophilic Role in Cyclization: The most significant role of the amino group is as an

intramolecular nucleophile. Its proximity to the carbonyl group (and intermediates formed

from it) is the key to forming heterocyclic rings.

Synergistic Reactivity: The Gateway to Heterocycles
The most powerful application of 1-(2-aminophenyl)propan-1-one is in intramolecular

cyclization reactions, where both the amino and carbonyl groups participate to form fused ring

systems. The Friedländer annulation is the quintessential example of this synergy.

The Friedländer Annulation: A Cornerstone of Quinoline
Synthesis
The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or

ketone and a compound containing a reactive α-methylene group (a carbon adjacent to a

carbonyl) to produce a quinoline.[2][6] 1-(2-Aminophenyl)propan-1-one contains both the

amino and ketone functionalities, but it typically reacts with a second carbonyl-containing

molecule. The reaction can be catalyzed by either acid or base.[6][7]
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Friedländer Annulation Mechanism
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Figure 3: Simplified workflow of the Friedländer quinoline synthesis.
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Mechanism Causality: Two primary mechanisms are proposed.[6]

Aldol-First Pathway: The reaction begins with a base- or acid-catalyzed aldol condensation

between the α-methylene compound and the ketone of 1-(2-aminophenyl)propan-1-one.

The resulting aldol adduct dehydrates to form an α,β-unsaturated carbonyl intermediate. The

intramolecular reaction then occurs, where the ortho-amino group attacks the carbonyl

carbon, followed by cyclization and a final dehydration step to form the aromatic quinoline

ring.[6][7]

Schiff Base-First Pathway: Alternatively, the amino group can first condense with the second

carbonyl compound to form a Schiff base (imine). This is followed by an intramolecular aldol-

type reaction and subsequent dehydration to yield the quinoline product.[6]

The choice of catalyst and reaction conditions can influence which pathway predominates and

can be crucial for controlling regioselectivity when using unsymmetrical ketones.[7]

Experimental Protocol: Representative Friedländer
Synthesis
This protocol is a representative example based on the condensation of an o-aminoaryl ketone

with a methylene-containing compound. It should be adapted and optimized for specific

substrates.

Objective: To synthesize a substituted quinoline derivative via Friedländer annulation.

Materials:

1-(2-Aminophenyl)propan-1-one (1.0 eq)

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 eq)

Catalyst (e.g., p-Toluenesulfonic acid or Piperidine) (0.1 eq)

Solvent (e.g., Toluene or Ethanol)

Reaction vessel with reflux condenser and magnetic stirrer
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Heating mantle

Procedure:

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add 1-(2-aminophenyl)propan-1-one (1.0 eq) and the chosen solvent.

Reagent Addition: Begin stirring the solution and add the 1,3-dicarbonyl compound (1.1 eq)

followed by the catalyst (0.1 eq).

Reaction: Heat the mixture to reflux. The optimal temperature and reaction time will depend

on the specific substrates and catalyst used. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Work-up: Once the reaction is complete (as indicated by the consumption of the starting

material), cool the mixture to room temperature.

Isolation: Remove the solvent under reduced pressure. The resulting crude product can be

purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column

chromatography on silica gel.

Characterization: Confirm the structure of the purified quinoline product using spectroscopic

methods (¹H NMR, ¹³C NMR, MS).

Self-Validation: The success of the protocol is validated by the complete consumption of the

starting materials (monitored by TLC) and the isolation of the desired product with a clean

spectroscopic profile matching the expected quinoline structure.

Applications in Drug Discovery
The synthetic utility of 1-(2-aminophenyl)propan-1-one directly translates to its importance in

drug discovery. The quinoline core, readily accessible through the Friedländer synthesis, is a

privileged scaffold found in a wide array of therapeutic agents, including antimalarials,

antibacterials, and kinase inhibitors. The ability to easily generate substituted quinolines from

this building block allows for the rapid creation of compound libraries for high-throughput

screening.[8] Its role as a versatile intermediate enables the exploration of novel chemical

space in the search for new therapeutic leads.[1][9][10]
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Safety and Handling
As a research chemical, 1-(2-aminophenyl)propan-1-one requires careful handling.

Hazards: It is classified as harmful if swallowed and may cause an allergic skin reaction.[4]

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat, should be worn at all times.[1] All manipulations should be

performed in a well-ventilated fume hood.

Storage: The compound should be stored in a tightly sealed container under an inert

atmosphere (e.g., argon or nitrogen), protected from light, and kept at room temperature.[1]

Conclusion
1-(2-Aminophenyl)propan-1-one is more than just a simple aromatic ketone. Its true chemical

value is unlocked by the strategic placement of an amino group ortho to the propionyl side

chain. This unique bifunctional arrangement creates a powerful platform for intramolecular

reactions, most notably the Friedländer annulation, providing a direct and efficient route to

quinolines and other valuable nitrogen-containing heterocycles. For the medicinal chemist and

the process researcher, a thorough understanding of its reactivity profile—from simple

functional group transformations to complex cyclizations—is essential for leveraging its full

potential in the synthesis of novel and impactful molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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